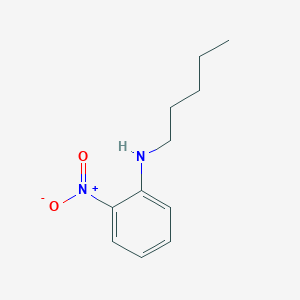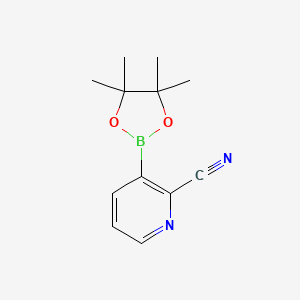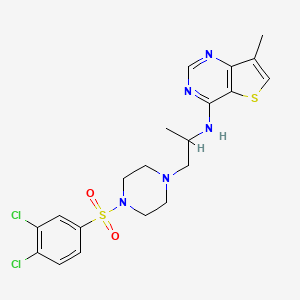
5-Methoxypicolinamide
Overview
Description
5-Methoxypicolinamide is a chemical compound with the CAS Number 88166-65-8 . It has a molecular weight of 152.15 and its molecular formula is C7H8N2O2 . The IUPAC name for this compound is 5-methoxy-2-pyridinecarboxamide . It is used as a laboratory chemical for scientific research and development .
Synthesis Analysis
5-Methoxypicolinamide is a synthetic intermediate used in the preparation of medicaments . It is also an intermediate for the synthesis of other compounds, such as cyclopropylmethoxy .
Molecular Structure Analysis
The InChI code for 5-Methoxypicolinamide is 1S/C7H8N2O2/c1-11-5-2-3-6 (7 (8)10)9-4-5/h2-4H,1H3, (H2,8,10) . The InChI key is QKEBKDXTQLXCKW-UHFFFAOYSA-N . The Canonical SMILES structure is COC1=CN=C (C=C1)C (=O)N .
Physical And Chemical Properties Analysis
5-Methoxypicolinamide has a molecular weight of 152.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The topological polar surface area is 65.2 Ų . The compound is covalently bonded and has a complexity of 149 .
Scientific Research Applications
Pharmaceutical Research
5-Methoxypicolinamide: is primarily utilized as a synthetic intermediate in the preparation of various medicaments . Its role in the development of new pharmaceuticals is crucial, especially in the synthesis of compounds with potential therapeutic effects. For instance, it serves as an intermediate in the synthesis of cyclopropylmethoxy derivatives, which may have applications in drug development .
Biochemistry Applications
In biochemistry, 5-Methoxypicolinamide can be involved in the synthesis of porphyrin-biomacromolecule conjugates . These conjugates have significant applications in light-responsive biomedicine, particularly in targeting cancer tissues selectively. The compound’s ability to act as a linker in such conjugates underscores its importance in the field of bioconjugate chemistry .
Chemical Synthesis
The compound is also valuable in chemical synthesis as an intermediate for various organic reactions . Its crystalline form allows for precise reactions in the synthesis of more complex molecules. This property is essential for research in synthetic chemistry, where 5-Methoxypicolinamide can help in creating novel compounds with specific desired properties .
Material Science
In material science, 5-Methoxypicolinamide could be explored for its potential in creating new materials . While specific applications in this field are not extensively documented, the compound’s chemical properties could make it a candidate for investigation in the development of advanced materials with unique characteristics .
Environmental Science
The environmental impact of chemicals is a growing concern, and 5-Methoxypicolinamide ’s role as a non-hazardous substance makes it an attractive option for research in environmental science . Its use in environmentally friendly processes and products could be explored to minimize the ecological footprint of chemical synthesis .
Analytical Chemistry
5-Methoxypicolinamide: can serve as a reference standard in analytical chemistry, aiding in the accurate measurement and analysis of chemical substances .
Agricultural Research
Although not directly linked to agricultural research, the compound’s role as an intermediate in the synthesis of other compounds could indirectly influence this field . For example, derivatives synthesized using 5-Methoxypicolinamide might be used to develop new pesticides or fertilizers that are more effective and environmentally sustainable .
Proteomics Research
Lastly, 5-Methoxypicolinamide is mentioned in the context of proteomics research, where it may be used in the study of proteins and their interactions . The compound could be part of the synthesis of molecules that interact with proteins, providing insights into their structure and function .
Safety and Hazards
properties
IUPAC Name |
5-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEBKDXTQLXCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607953 | |
| Record name | 5-Methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypicolinamide | |
CAS RN |
88166-65-8 | |
| Record name | 5-Methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















